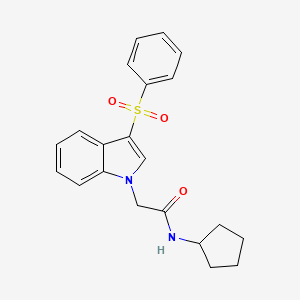
N-cyclopentyl-2-(3-(phenylsulfonyl)-1H-indol-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopentyl-2-(3-(phenylsulfonyl)-1H-indol-1-yl)acetamide is a complex organic compound that features a cyclopentyl group, a phenylsulfonyl group, and an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-2-(3-(phenylsulfonyl)-1H-indol-1-yl)acetamide can be achieved through a multi-step process involving Fischer indolisation and N-alkylation. The Fischer indolisation involves the reaction of aryl hydrazines with ketones to form indoles, which are then alkylated to introduce the cyclopentyl group. This process is typically carried out in solvents such as tetrahydrofuran (THF) or cyclopentyl methyl ether (CPME) under microwave irradiation to reduce reaction times .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-2-(3-(phenylsulfonyl)-1H-indol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindoles.
Reduction: The phenylsulfonyl group can be reduced to a phenylthiol group.
Substitution: The indole nitrogen can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve alkyl halides or sulfonates under basic conditions.
Major Products
Oxidation: Oxindoles
Reduction: Phenylthiol derivatives
Substitution: N-alkylated indoles
Scientific Research Applications
N-cyclopentyl-2-(3-(phenylsulfonyl)-1H-indol-1-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-cyclopentyl-2-(3-(phenylsulfonyl)-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets. The indole moiety can interact with various biological receptors, while the phenylsulfonyl group may enhance binding affinity and specificity. The cyclopentyl group can influence the compound’s pharmacokinetic properties, such as solubility and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
- N-cyclopentyl-2-phenyl-2-(phenylsulfanyl)acetamide
- N-cyclopentyl-2-{[3-(methylsulfanyl)phenyl]amino}acetamide
Uniqueness
N-cyclopentyl-2-(3-(phenylsulfonyl)-1H-indol-1-yl)acetamide is unique due to its combination of a cyclopentyl group, a phenylsulfonyl group, and an indole moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-[3-(benzenesulfonyl)indol-1-yl]-N-cyclopentylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3S/c24-21(22-16-8-4-5-9-16)15-23-14-20(18-12-6-7-13-19(18)23)27(25,26)17-10-2-1-3-11-17/h1-3,6-7,10-14,16H,4-5,8-9,15H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKCLAGCAPGFOLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
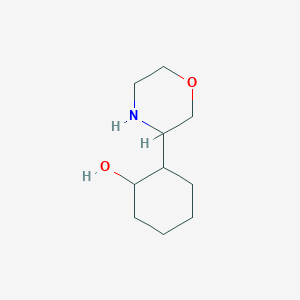
![Methyl 2-[(1-propan-2-ylpyrazol-3-yl)amino]acetate](/img/structure/B2760243.png)
![2-({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2760245.png)

![3-{[(4-Chlorophenyl)methyl]sulfamoyl}-4-methoxybenzoic acid](/img/structure/B2760248.png)
![4-[4-Fluoro-3-(trifluoromethyl)benzoyl]thiomorpholine-3-carbonitrile](/img/structure/B2760249.png)
![6-chloro-3-(5-{[3-(trifluoromethyl)phenyl]amino}-1,3,4-thiadiazol-2-yl)-2H-chromen-2-one](/img/structure/B2760250.png)
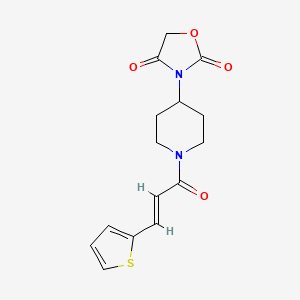
![1-[2,4-dichloro-6-(trifluoromethyl)phenyl]-1H-pyrrole](/img/structure/B2760252.png)
![4-FLUORO-N-[5-({[(4-METHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE](/img/structure/B2760258.png)
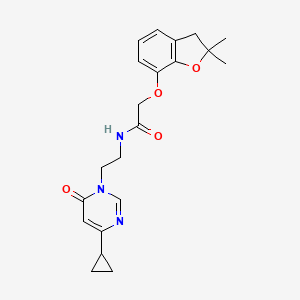
![2-[1-(Hydroxymethyl)cyclopropyl]-N,N-dimethylacetamide](/img/structure/B2760261.png)
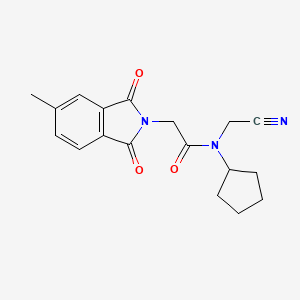
![N-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(2-fluorophenyl)ethanediamide](/img/structure/B2760263.png)
